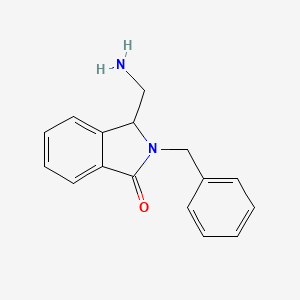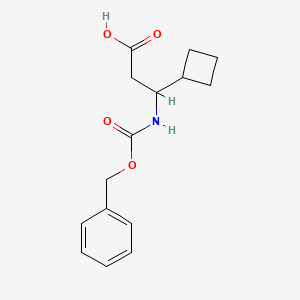![molecular formula C13H16N2S B13154977 Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
準備方法
The synthesis of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学的研究の応用
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interfere with the cell membrane integrity, leading to cell lysis . In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of a benzyl group and a dimethyl-thiazole moiety, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C13H16N2S |
|---|---|
分子量 |
232.35 g/mol |
IUPAC名 |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16N2S/c1-10-11(2)16-13(15-10)9-14-8-12-6-4-3-5-7-12/h3-7,14H,8-9H2,1-2H3 |
InChIキー |
YHXBDJXBSMRKSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CNCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)








![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
